Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate
Description
Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate is a carbamate derivative featuring a benzyl-protected carbamate group attached to a methyl substituent on a 4-hydroxytetrahydro-2H-pyran ring. This structural motif is critical for applications in medicinal chemistry, where carbamates often serve as protective groups for amines or intermediates in drug synthesis .
Key functional groups include:
- Benzyl carbamate: Provides stability under basic conditions and cleavability via hydrogenolysis.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
benzyl N-[(4-hydroxyoxan-4-yl)methyl]carbamate |
InChI |
InChI=1S/C14H19NO4/c16-13(19-10-12-4-2-1-3-5-12)15-11-14(17)6-8-18-9-7-14/h1-5,17H,6-11H2,(H,15,16) |
InChI Key |
YEWKPKVTNJVQCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CNC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with a suitable amine in the presence of a base. The reaction proceeds through the formation of an intermediate carbamate, which is then further reacted to yield the final product. Common bases used in this reaction include sodium hydroxide and potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ((4-oxotetrahydro-2H-pyran-4-yl)methyl)carbamate.
Reduction: Formation of benzyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Hypothetical molecular formula and weight based on structural analysis.
Key Comparative Insights
Hydrogen Bonding and Solubility
- The 4-hydroxy-THP group in the target compound likely improves aqueous solubility compared to analogs like tert-butyl N-(4-cyanooxan-4-yl)carbamate (), where the cyano group reduces polarity. However, it is less hydrophilic than Benzyl ((2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3-yl)carbamate (), which has multiple hydroxyl groups .
Biological Activity
Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate, also known as a carbamate derivative, has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical formula for this compound is , with a molecular weight of 265.30 g/mol. The compound features a hydroxymethyl group that enhances its reactivity and biological activity compared to similar compounds.
Synthesis Method:
The synthesis typically involves the reaction of benzyl chloroformate with 4-(hydroxymethyl)tetrahydro-2H-pyran-4-ylamine in the presence of a base like triethylamine, utilizing dichloromethane as a solvent. This method allows for the efficient production of the compound in a laboratory setting.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction. Specific pathways affected include those related to cell cycle regulation and apoptosis, with evidence indicating modulation of key oncogenic signaling pathways .
The biological activity of this compound is hypothesized to involve its interaction with various molecular targets:
- Enzyme Inhibition: The hydroxymethyl and carbamate groups are believed to be critical for binding to enzymes, potentially inhibiting their activity.
- Receptor Modulation: The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses to external stimuli.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study: A study assessed the antibacterial effects against multiple strains, reporting significant inhibition zones in agar diffusion tests. The compound demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative strains .
- Cancer Cell Line Testing: In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) indicated that treatment with this compound resulted in reduced cell viability and increased apoptotic markers .
- Mechanistic Insights: Research employing biochemical assays revealed that the compound modulates apoptosis-related proteins such as caspases and Bcl-2 family members, suggesting a targeted mechanism for its anticancer effects.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzyl(4-(methoxymethyl)tetrahydro-2H-pyran-4-yl)carbamate | Similar structure | Moderate antibacterial activity |
| Benzyl(4-(ethoxymethyl)tetrahydro-2H-pyran-4-yl)carbamate | Similar structure | Low anticancer activity |
This compound stands out due to its potent biological activities attributed to the hydroxymethyl group, which enhances reactivity compared to its analogs .
Q & A
Q. What are the standard synthetic protocols for Benzyl ((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)carbamate?
The synthesis typically involves multi-step reactions starting with tetrahydro-2H-pyran derivatives. Key steps include:
- Carbamate Formation : Reacting the hydroxylated tetrahydro-2H-pyran intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .
- Solvent Optimization : Use polar aprotic solvents like dichloromethane or toluene to enhance reactivity and solubility of intermediates .
- Catalysts : Acidic or basic catalysts may be employed to accelerate specific steps, such as ring-opening or protection/deprotection reactions .
Q. Which spectroscopic techniques are essential for structural confirmation?
A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : H and C NMR to confirm the presence of the hydroxytetrahydro-2H-pyran ring, carbamate group, and benzyl moiety. Hydrogen bonding in the hydroxy group may cause downfield shifts in NMR signals .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch of carbamate) and ~3400 cm (O-H stretch) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
Q. What are the critical physicochemical properties influencing experimental design?
Key properties include:
- Solubility : Hydrophilic hydroxy group enhances water solubility, while the benzyl group contributes to lipid solubility. Use DMSO or methanol for stock solutions .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at -20°C in anhydrous environments .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization requires:
- Temperature Control : Maintain 0–5°C during carbamate formation to minimize side reactions .
- Purification Techniques : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
- Catalyst Screening : Test alternatives like DMAP (4-dimethylaminopyridine) for improved regioselectivity .
Q. How to resolve discrepancies in NMR data for structural confirmation?
Contradictions may arise from dynamic hydrogen bonding or conformational flexibility. Mitigation strategies:
Q. What role does the 4-hydroxy group play in the compound’s reactivity?
The hydroxy group:
- Hydrogen Bonding : Stabilizes transition states in reactions (e.g., nucleophilic substitutions) .
- Acidity : Can act as a proton donor in catalytic processes. pKa ~12–14, requiring careful pH control during reactions .
- Derivatization Potential : Facilitates functionalization (e.g., esterification or glycosylation) for downstream applications .
Q. How does pH affect the stability of this carbamate?
Stability studies should include:
Q. What in vitro assays are suitable for evaluating its biological activity?
Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or bromodomains (e.g., BRD4) using fluorescence polarization assays .
- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .
- Solubility-Adjusted Bioactivity : Account for hydrophilic-lipophilic balance when interpreting IC values .
Q. How to address contradictory bioactivity data across studies?
Potential causes and solutions:
- Impurity Variability : Ensure purity >95% via HPLC and characterize byproducts .
- Assay Conditions : Standardize buffer systems (e.g., DMSO concentration ≤1%) to avoid solvent interference .
- Target Selectivity : Perform selectivity profiling against related proteins (e.g., BRD9 vs. BRD4) .
Q. What computational methods predict interaction modes with biological targets?
Advanced approaches include:
- Molecular Docking (AutoDock Vina) : Model binding to bromodomains using crystal structures (PDB IDs: 4NPC for BRD4) .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
